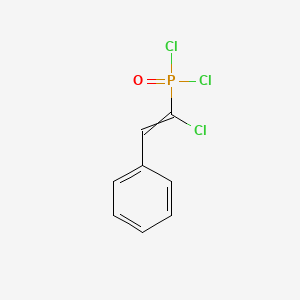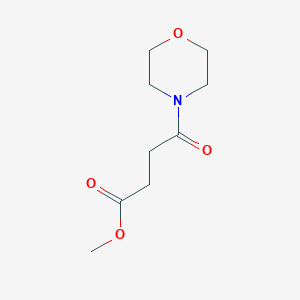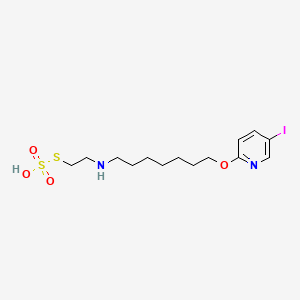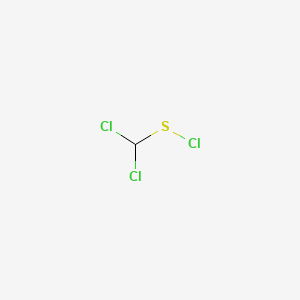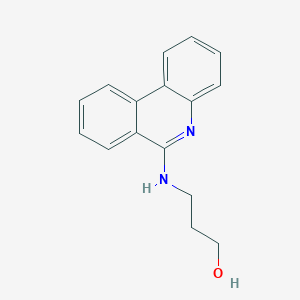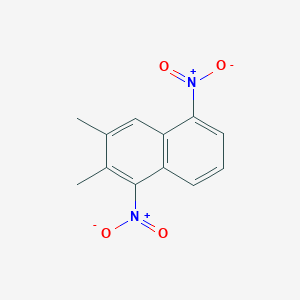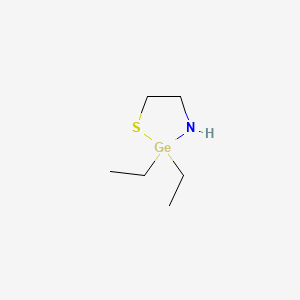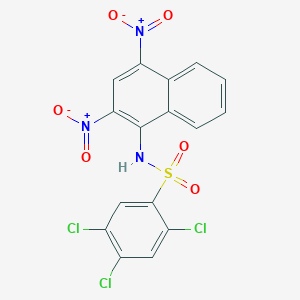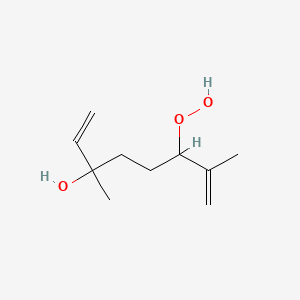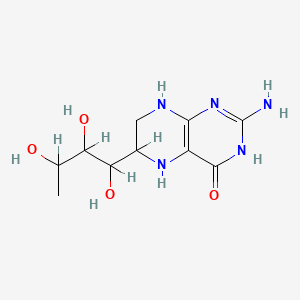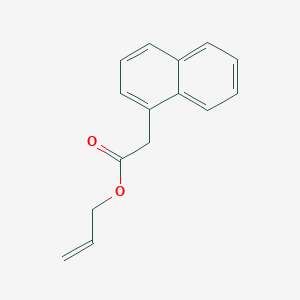![molecular formula C10H9ClOS B14657348 3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal CAS No. 38125-90-5](/img/structure/B14657348.png)
3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a chloro and methylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-(methylsulfanyl)benzaldehyde with acrolein in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 3-[3-Chloro-4-(methylsulfanyl)phenyl]propanoic acid.
Reduction: 3-[3-Chloro-4-(methylsulfanyl)phenyl]propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methylsulfanyl groups may also contribute to its overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-enal: Lacks the chloro and methylsulfanyl groups, making it less reactive.
3-[3-Chloro-4-(methylsulfanyl)-5-(methylsulfonyl)phenyl]prop-2-enal: Contains an additional methylsulfonyl group, which may alter its reactivity and biological activity.
Uniqueness
3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal is unique due to the presence of both chloro and methylsulfanyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
38125-90-5 |
|---|---|
Formule moléculaire |
C10H9ClOS |
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
3-(3-chloro-4-methylsulfanylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9ClOS/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-7H,1H3 |
Clé InChI |
DZLGHLAXWIHDDF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)C=CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


